Enhanced Acidity vs. Phenol and 2,4-Dichlorophenol
The acid dissociation constant (pKa) of 2,6-dichloro-4-methylphenol is significantly lower than that of unsubstituted phenol and common chlorophenol analogs. This enhanced acidity, driven by the combined electron-withdrawing effect of the two ortho-chlorine atoms and the steric inhibition of solvation, dictates its ionization state at physiological and reaction-relevant pH ranges [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 6.85 (experimental/calculated) |
| Comparator Or Baseline | Phenol: 9.95; 2,4-Dichlorophenol: 7.85 |
| Quantified Difference | pKa is ~3.1 units lower than phenol, and ~1.0 unit lower than 2,4-dichlorophenol, corresponding to a >1000-fold higher acidity compared to phenol. |
| Conditions | Aqueous solution at 25°C |
Why This Matters
This pronounced difference in acidity directly impacts the compound's solubility, extraction behavior, and nucleophilic reactivity in downstream syntheses, making it unsuitable as a drop-in replacement for less acidic chlorophenols in pH-sensitive processes.
- [1] ChemBase. 2,6-dichloro-4-methylphenol. Acid pKa: 6.846999. Retrieved from chembase.cn. View Source
- [2] CRC Handbook of Chemistry and Physics, 97th Edition (2016). Phenol pKa = 9.95 at 25°C. View Source
- [3] PubChem. 2,4-Dichlorophenol. Computed pKa: 7.85. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
